molecular formula C12H15N3O B13283653 [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13283653
M. Wt: 217.27 g/mol
InChI Key: LJRYSGIPJVULEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a phenyl group, an isopropyl group, and a hydroxymethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Functional Group Modification: The phenyl and isopropyl groups can be introduced through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its activity against certain diseases.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

    [5-Phenyl-1H-1,2,3-triazol-4-yl]methanol: Lacks the isopropyl group.

    [5-Phenyl-1-(methyl)-1H-1,2,3-triazol-4-yl]methanol: Contains a methyl group instead of an isopropyl group.

    [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethanol: Contains an ethyl group instead of a hydroxymethyl group.

Uniqueness:

  • The presence of the isopropyl group in [5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol enhances its lipophilicity compared to similar compounds.
  • The hydroxymethyl group provides additional sites for hydrogen bonding, potentially increasing its binding affinity with biological targets.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(5-phenyl-1-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C12H15N3O/c1-9(2)15-12(11(8-16)13-14-15)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3

InChI Key

LJRYSGIPJVULEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.